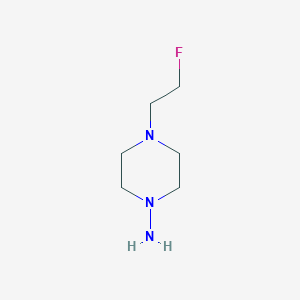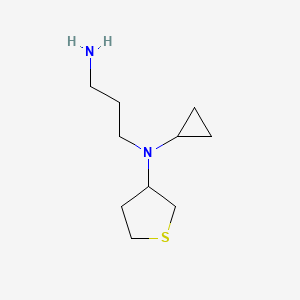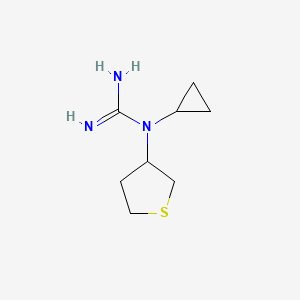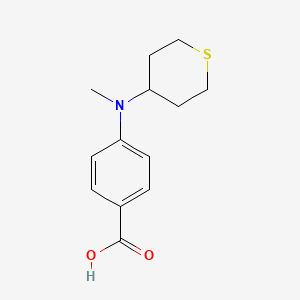
4-(2-氟乙基)哌嗪-1-胺
描述
4-(2-Fluoroethyl)piperazin-1-amine is a chemical compound with the molecular formula C6H14FN3 . It is a derivative of piperazine, a six-membered ring containing two opposing nitrogen atoms .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of research in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 4-(2-Fluoroethyl)piperazin-1-amine consists of a six-membered ring with two nitrogen atoms, a fluoroethyl group attached to one of the nitrogen atoms .科学研究应用
多巴胺 D2 受体配体
哌嗪衍生物,包括 4-(2-氟乙基)哌嗪-1-胺,因其通过调节多巴胺 D2 受体治疗神经精神疾病的治疗潜力而受到探索。这些化合物在治疗精神分裂症、帕金森病、抑郁症和焦虑症方面显示出希望。构效关系研究突出了特定部分对 D2 受体高亲和力的重要性,强调了该化合物在药物开发中的相关性 (Jůza 等,2022)。
广泛的治疗应用
哌嗪衍生物以其广泛的治疗用途而著称,包括抗精神病、抗组胺、抗心绞痛、抗抑郁、抗癌、抗病毒、心脏保护剂、抗炎剂和造影剂。哌嗪支架的多功能性在其提供具有不同药理特征分子的能力中显而易见,表明 4-(2-氟乙基)哌嗪-1-胺有可能成为针对多种疾病的药物设计的构建模块 (Rathi 等,2016)。
抗分枝杆菌活性
对哌嗪及其类似物(包括 4-(2-氟乙基)哌嗪-1-胺)的综述突出了它们显着的抗分枝杆菌特性。这些化合物已显示出对结核分枝杆菌(包括多药耐药和极端耐药菌株)的有效活性,表明它们在开发新的抗结核药剂中的效用 (Girase 等,2020)。
药物合成及应用
哌嗪和吗啉衍生物,包括 4-(2-氟乙基)哌嗪-1-胺,表现出广泛的药物应用。这些衍生物的合成方法的最新进展已导致发现有效的药效团活性,进一步支持了该化合物在药物发现和开发中的效用 (Mohammed 等,2015)。
水处理和脱盐
基于哌嗪的化合物,包括 4-(2-氟乙基)哌嗪-1-胺,已在水处理和脱盐技术中找到应用。它们用于纳滤膜的制造,展示了它们在环境工程中超越药物、用于水净化的效用 (Gohil & Ray,2017)。
作用机制
Target of Action
A structurally similar compound, 2,3-diphenyl-n-(2-piperazin-1-ylethyl)furo[2,3-b]pyridin-4-amine, targets the tyrosine-protein kinase lck . This protein plays an essential role in the selection and maturation of developing T-cells in the thymus and in the function of mature T-cells .
Mode of Action
It can be inferred that, like other piperazine derivatives, it may interact with its targets to induce changes at the molecular level .
Biochemical Pathways
Given its potential interaction with tyrosine-protein kinase lck, it may influence pathways related to t-cell development and function .
Pharmacokinetics
A structurally similar compound, piperazine, is known to have a protein binding of 60-70% . This could potentially impact the bioavailability of 4-(2-Fluoroethyl)piperazin-1-amine.
Result of Action
Given its potential interaction with tyrosine-protein kinase lck, it may influence t-cell development and function .
未来方向
A study has developed a radioligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging, using a compound structurally similar to 4-(2-Fluoroethyl)piperazin-1-amine . This suggests potential future directions in the development of novel inhibitors and imaging agents.
生化分析
Biochemical Properties
4-(2-Fluoroethyl)piperazin-1-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of equilibrative nucleoside transporters (ENTs). It has been shown to be more selective towards ENT2 compared to ENT1 . The compound interacts with these transporters by binding to specific sites, thereby inhibiting the transport of nucleosides across cell membranes. This inhibition affects nucleotide synthesis and the regulation of adenosine function, which are vital for various cellular processes.
Cellular Effects
The effects of 4-(2-Fluoroethyl)piperazin-1-amine on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The inhibition of equilibrative nucleoside transporters by 4-(2-Fluoroethyl)piperazin-1-amine leads to altered adenosine levels, which can impact signaling pathways such as those involving cyclic AMP (cAMP). Additionally, changes in nucleotide synthesis can affect gene expression and overall cellular metabolism .
Molecular Mechanism
At the molecular level, 4-(2-Fluoroethyl)piperazin-1-amine exerts its effects through binding interactions with equilibrative nucleoside transporters. The compound acts as an irreversible and non-competitive inhibitor, reducing the maximum velocity (Vmax) of nucleoside uptake without affecting the affinity (Km) of the transporters . Molecular docking studies have shown that the binding site of 4-(2-Fluoroethyl)piperazin-1-amine in ENT1 may differ from that of other conventional inhibitors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Fluoroethyl)piperazin-1-amine have been observed to change over time. The compound exhibits stability under experimental conditions, but its inhibitory effects on equilibrative nucleoside transporters can persist even after removal of the compound from the medium . Long-term studies have shown that 4-(2-Fluoroethyl)piperazin-1-amine does not significantly affect cell viability, protein expression, or internalization of the transporters .
Dosage Effects in Animal Models
The effects of 4-(2-Fluoroethyl)piperazin-1-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits equilibrative nucleoside transporters without causing adverse effects. At higher doses, potential toxic effects may be observed, including disruptions in nucleotide synthesis and adenosine regulation . Threshold effects and dose-dependent toxicity need to be carefully evaluated in preclinical studies.
Metabolic Pathways
4-(2-Fluoroethyl)piperazin-1-amine is involved in metabolic pathways related to nucleoside transport and metabolism. The compound interacts with enzymes and cofactors involved in nucleotide synthesis and adenosine regulation . Its inhibition of equilibrative nucleoside transporters can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 4-(2-Fluoroethyl)piperazin-1-amine is transported and distributed through interactions with equilibrative nucleoside transporters. The compound’s binding to these transporters affects its localization and accumulation within specific cellular compartments . This distribution is crucial for its inhibitory effects on nucleoside transport and subsequent biochemical processes.
Subcellular Localization
The subcellular localization of 4-(2-Fluoroethyl)piperazin-1-amine is primarily associated with equilibrative nucleoside transporters. The compound’s activity and function are influenced by its targeting to specific compartments or organelles within the cell . Post-translational modifications and targeting signals may play a role in directing the compound to its site of action.
属性
IUPAC Name |
4-(2-fluoroethyl)piperazin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14FN3/c7-1-2-9-3-5-10(8)6-4-9/h1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQYWUHXUXQFRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















